molecular formula C20H17BrN4O3S B2655604 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1115941-45-1

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2655604
CAS No.: 1115941-45-1
M. Wt: 473.35
InChI Key: BGDMKKFWAQFXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimido[5,4-b]indole Derivatives

The pyrimido[5,4-b]indole scaffold first gained attention in the late 1990s for its antiviral potential. Early synthetic efforts focused on derivatives such as 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones, which demonstrated inhibitory activity against HIV-1 reverse transcriptase . These compounds were synthesized via condensation reactions of 2-aminobenzonitrile derivatives with nitriles or chloroacetonitrile, followed by functionalization at multiple positions . For example, chlorination at the C4 position using POCl3 enabled further derivatization with amines, yielding analogs with varied antiviral profiles .

By the 2010s, research pivoted toward immunomodulatory applications. A 2013 high-throughput screening campaign identified pyrimido[5,4-b]indoles as potent activators of nuclear factor kappa B (NF-κB) via selective TLR4 agonism . Unlike lipid-based TLR4 ligands (e.g., lipopolysaccharide), these small molecules exhibited "non-lipid-like" binding to the myeloid differentiation protein-2 (MD-2) co-receptor, offering advantages in synthetic accessibility and tunability . Lead optimization studies revealed that substitutions at the carboxamide (R2), N3 (R1), and N5 positions modulated cytokine induction patterns, with phenyl groups at R1 and methyl groups at N5 enhancing selectivity for interferon-associated pathways .

Significance in Medicinal Chemistry Research

Pyrimido[5,4-b]indoles occupy a unique niche in medicinal chemistry due to their dual capacity to engage innate immunity and evade lipid-like metabolic instability. Key advancements include:

  • TLR4 Agonist Specificity : Derivatives such as compound 1 (N5-methyl-substituted pyrimidoindole) selectively activated TLR4 in murine and human cells, inducing interferon gamma-induced protein 10 (IP-10) with minimal interleukin-6 (IL-6) release . This skewing toward type I interferon pathways is advantageous for vaccine adjuvants seeking to balance pro-inflammatory and adaptive immune responses.
  • Structural Versatility : Modular synthesis allows substitutions at C7, C8, and the sulfanyl acetamide linker. For instance, C8-bromo and C8-aryl derivatives (e.g., 30a , 36 , 39 ) exhibited submicromolar potency in human TLR4 reporter assays, attributed to enhanced hydrophobic interactions at the TLR4/MD-2 interface .
  • Cytotoxicity Mitigation : N5 alkyl substitutions (e.g., methyl, ethyl) reduced cellular toxicity while preserving TLR4 activity, addressing a critical limitation of early leads .

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing C8-substituted pyrimidoindoles. For example, compound 36 (C8-phenyl) demonstrated robust TLR4-dependent cytokine induction in murine bone marrow-derived dendritic cells (mBMDCs) and human peripheral blood mononuclear cells (PBMCs), with 10-fold greater potency than earlier leads . Similarly, bromo and iodo substituents at C8 (30a , 30b ) improved human TLR4 activation, suggesting halogen bonding or enhanced van der Waals interactions .

Critical knowledge gaps include :

  • In Vivo Efficacy : Most studies remain confined to cellular models, with limited data on pharmacokinetics or immunogenicity in animal systems.
  • Human-Specific TLR4 Signaling : Divergences between murine and human TLR4 responses necessitate further comparative studies.
  • Mechanistic Resolution : While computational docking suggests MD-2 binding, crystallographic validation is lacking.

Theoretical Framework for Pyrimido[5,4-b]indole Investigation

The pharmacological activity of pyrimido[5,4-b]indoles is governed by three interrelated principles:

  • Hydrophobic Volume Requirements : Active derivatives possess bulky substituents (e.g., phenyl, naphthyl) at R1 and R2, which occupy hydrophobic pockets in MD-2. Molecular dynamics simulations suggest that C8-bromo and 2,4-dimethoxyphenyl groups enhance binding through π-π stacking and halogen interactions .
  • Sulfanyl Linker Flexibility : The thioether bridge in 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide may confer conformational adaptability, enabling optimal positioning of the dimethoxyphenyl group within the TLR4/MD-2 complex.
  • Cytokine Pathway Bias : Substituents at N3 and N5 influence downstream signaling bifurcation. Smaller N5 alkyl groups favor interferon regulatory factor 3 (IRF3) activation over NF-κB, reducing pro-inflammatory cytokine release .

Table 1. Impact of Substituents on Pyrimido[5,4-b]indole Activity

Position Substituent Effect on Activity Reference
C8 Bromo ↑ Human TLR4 potency (EC50 < 1 μM)
N3 Phenyl Optimal for MD-2 binding and IL-6 reduction
R2 2,4-Dimethoxyphenyl Enhances hydrophobic interactions

Properties

IUPAC Name

2-[(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-27-12-4-6-15(16(8-12)28-2)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDMKKFWAQFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 8-bromo-5H-pyrimido[5,4-b]indole and 2,4-dimethoxyaniline. The key steps in the synthesis may involve:

    Bromination: Introduction of a bromine atom to the pyrimidoindole core.

    Thioether Formation: Reaction of the brominated pyrimidoindole with a thiol compound to form the sulfanyl linkage.

    Amide Bond Formation: Coupling of the sulfanyl intermediate with 2,4-dimethoxyaniline to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated pyrimidoindole derivatives.

    Substitution: Various substituted pyrimidoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation pathways, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidoindole-Based Analogs

N-(2,4-Dimethoxyphenyl)-2-((8-Methoxy-5H-Pyrimido[5,4-b]indol-4-yl)thio)Acetamide
  • Structural Difference : Methoxy substituent at position 8 instead of bromine .
  • Bromine’s larger size may enhance steric effects or hydrophobic interactions.
2-[(8-Bromo-5-Methyl-5H-[1,2,4]Triazino[5,6-b]indol-3-yl)Sulfanyl]-N-(4-Bromophenyl)Acetamide
  • Core Variation: Triazinoindole instead of pyrimidoindole .
  • Substituents : Dual bromine atoms (on the core and phenyl group) vs. bromine + dimethoxyphenyl in the original compound.

Heterocyclic Core Variations with Acetamide Linkers

SirReal2 (SIRT2 Inhibitor)
  • Structure : 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide .
  • Key Differences : Pyrimidine core instead of pyrimidoindole; naphthalene-thiazole substituent.
2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide
  • Structure : Triazol core with bromophenyl and pyridyl groups .
  • Target Potential: Similar acetamide linker but lacks the dimethoxyphenyl group; fluorophenyl may enhance metabolic stability.

ACE2-Targeting Analogs

N-[2-(3,4-Dimethoxyphenyl)Ethyl]-2-{4-[(Isobutylamino)Sulfonyl]-2-Methylphenoxy}Acetamide
  • Structure: Non-heterocyclic core with sulfonyl and phenoxy groups .
  • Docking Score : -5.51 kcal/mol against ACE2 .
  • Comparison : Demonstrates that dimethoxyphenyl-acetamide derivatives can target ACE2, suggesting the original compound may share this activity.

Data Tables

Table 2: Docking Scores and Targets

Compound Name Target Docking Score (kcal/mol) Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide ACE2 -5.51

Biological Activity

The compound 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a complex structure that includes a pyrimidine ring and a dimethoxyphenyl group. The presence of bromine and sulfur atoms in its structure may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl and thiazole rings can enhance antitumor efficacy.

CompoundCell LineIC50 (µM)
8-Bromo-5H-pyrimido[5,4-b]indole derivativeA431 (human epidermoid carcinoma)< 10
Thiazole derivativeU251 (human glioblastoma)1.61 ± 1.92
Thiazole derivativeWM793 (human melanoma)1.98 ± 1.22

The compound's ability to inhibit cell proliferation may be attributed to its interaction with specific proteins involved in cell cycle regulation and apoptosis pathways.

Anticonvulsant Activity

Similar compounds have been studied for their anticonvulsant properties. For example, certain pyrimidine derivatives have been shown to reduce seizure activity in animal models by modulating neurotransmitter systems.

The proposed mechanisms of action for this compound include:

  • Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of a related pyrimidine compound on human cancer cell lines, reporting significant cytotoxicity with an IC50 value less than 10 µM against A431 cells. This suggests that the compound may be effective in targeting aggressive tumors.
  • Anticonvulsant Evaluation : In another study, the anticonvulsant activity of a thiazole-linked indole was evaluated using the maximal electroshock seizure model in mice, demonstrating a notable reduction in seizure duration.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyrimido[5,4-b]indole core. Key steps include:

  • Bromination : Introducing the bromo substituent at the 8-position of the indole moiety under controlled conditions (e.g., using NBS in DMF at 0–5°C) .
  • Sulfanyl-Acetamide Coupling : Thiol-ene or nucleophilic substitution reactions to attach the sulfanyl-acetamide group. Reagents like NaH or K₂CO₃ in DMF facilitate this step .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify substituent positions (e.g., bromo group at δ 7.8–8.2 ppm; acetamide carbonyl at δ 170–175 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 515.02) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to quantify potency (e.g., IC₅₀ = 1.2–3.5 µM in kinase inhibition assays) .

Q. What methodologies are effective for elucidating the compound’s mechanism of action?

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase ATP pockets (ΔG = −9.2 kcal/mol) .
  • Target Profiling : Broad-spectrum kinase inhibitor panels (e.g., Eurofins KinaseProfiler) identify primary targets (e.g., JAK2, EGFR) .
  • Cellular Pathway Analysis : Western blotting for phosphorylated proteins (e.g., p-STAT3, p-AKT) validates downstream effects .

Q. How can solubility and stability challenges be addressed in formulation studies?

  • pH-Dependent Solubility : The compound shows poor aqueous solubility (<0.1 mg/mL at pH 7.4) but improves in DMSO/PEG400 mixtures (50:50 v/v) .
  • Stability Optimization : Lyophilization (at −80°C) prevents degradation in solution, confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What strategies enhance selectivity and reduce off-target effects in derivative design?

  • Structure-Activity Relationship (SAR) Studies : Modifying the 2,4-dimethoxyphenyl group to electron-withdrawing substituents (e.g., -CF₃) improves selectivity for JAK2 over EGFR (10-fold increase) .
  • Prodrug Approaches : Esterification of the acetamide moiety enhances bioavailability and reduces hepatic metabolism .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in normal vs. cancer cells?

Variations arise due to:

  • Cell-Specific Uptake : Cancer cells overexpress transporters (e.g., SLC29A1) that enhance intracellular accumulation .
  • Metabolic Differences : Normal cells exhibit higher glutathione levels, detoxifying reactive intermediates (LC₅₀ = 25 µM in HEK293 vs. 5 µM in HeLa) .

Methodological Recommendations

  • Experimental Design : Use orthogonal assays (e.g., SPR for binding affinity, MTT for cytotoxicity) to cross-validate findings .
  • Data Interpretation : Apply multivariate analysis to distinguish assay artifacts (e.g., solvent toxicity in DMSO controls) from true bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.